![molecular formula C13H14N4OS2 B2432115 N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 1219906-27-0](/img/structure/B2432115.png)
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
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Description
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, commonly known as PTC299, is a small molecule inhibitor that has shown potential in treating various types of cancer.
Scientific Research Applications
Synthesis and Biological Activity
Research has highlighted the synthesis of compounds with a thiadiazole core, examining their biological activities. For instance, compounds exhibiting cytoprotective properties against ulcer models have been developed, although without significant antisecretory activity in gastric models (Starrett et al., 1989). Furthermore, the creation of Zinc(II) complexes with pyridine thiazole derivatives has been investigated for antimicrobial and antitumor activities, showing that metal complexes can enhance activity compared to free ligands (Zou Xun-Zhong et al., 2020).
Anticancer Properties
Studies on dehydroabietic acid derivatives with thiadiazole, pyridine, and amide moieties have demonstrated their potential in intercalating with DNA and exhibiting selective cytotoxicity against cancer cell lines, offering insights into novel anticancer agents (Lin-Ying Li et al., 2020). Additionally, the synthesis of novel 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety has shown promising anticancer activity, with some compounds outperforming the reference drug in inhibiting cancer cell lines (A. Abouzied et al., 2022).
Antimicrobial Activity
The antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives has been assessed, showing activity against Mycobacterium tuberculosis and Mycobacterium avium strains (M. G. Mamolo et al., 2001). This indicates the potential of thiadiazole derivatives as antimycobacterial agents.
Enzyme Inhibition and Binding Studies
Research into the design and synthesis of thiazole-aminopiperidine hybrid analogues has explored their inhibition of Mycobacterium tuberculosis GyrB ATPase, showing promising antituberculosis activity with minimal cytotoxicity (V. U. Jeankumar et al., 2013). These findings suggest the utility of thiadiazole derivatives in targeting bacterial enzymes.
properties
IUPAC Name |
N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c18-11(9-4-3-5-9)15-12-16-17-13(20-12)19-8-10-6-1-2-7-14-10/h1-2,6-7,9H,3-5,8H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGYHGGIZVRXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
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